Blk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blk-IN-1 is a selective and covalent inhibitor of B-lymphoid tyrosine kinase (BLK) and Bruton tyrosine kinase (BTK). It has shown significant potential in cancer research due to its high specificity and potency, with IC50 values of 18.8 nM for BLK and 20.5 nM for BTK .
Méthodes De Préparation
The synthesis of Blk-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
Blk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Blk-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of BLK and BTK, providing insights into the development of new inhibitors.
Biology: this compound is used to investigate the role of BLK and BTK in cellular signaling pathways, particularly in B-cell activation and function.
Medicine: The compound is being explored for its potential in treating various cancers, especially those involving B-cell malignancies.
Industry: This compound can be used in the development of new therapeutic agents targeting BLK and BTK
Mécanisme D'action
Blk-IN-1 exerts its effects by covalently binding to the active sites of BLK and BTK, inhibiting their kinase activity. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival, leading to the suppression of cancer cell growth. The molecular targets and pathways involved include the B-cell receptor (BCR) signaling pathway and downstream effectors such as NF-κB and PI3K/Akt .
Comparaison Avec Des Composés Similaires
Blk-IN-1 is unique due to its high specificity and covalent binding mechanism. Similar compounds include:
Ibrutinib: A BTK inhibitor with broader activity but less specificity compared to this compound.
Acalabrutinib: Another BTK inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib: A third-generation BTK inhibitor with enhanced potency and selectivity. This compound stands out for its dual inhibition of BLK and BTK, making it a valuable tool in cancer research
Propriétés
Numéro CAS |
1431727-00-2 |
---|---|
Formule moléculaire |
C29H23F3N6O3 |
Poids moléculaire |
560.5 g/mol |
Nom IUPAC |
2-methyl-N-[2-[3-(prop-2-enoylamino)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C29H23F3N6O3/c1-3-25(39)35-20-8-5-9-21(13-20)38-28-33-15-23(16-34-28)37-27(41)24-14-22(11-10-17(24)2)36-26(40)18-6-4-7-19(12-18)29(30,31)32/h3-16H,1H2,2H3,(H,35,39)(H,36,40)(H,37,41)(H,33,34,38) |
Clé InChI |
BTWVWABAWDKQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.